molecular formula C36H57N2O10P B607940 Hexaethylene glycol phosphoramidite CAS No. 125607-09-2

Hexaethylene glycol phosphoramidite

Cat. No.: B607940
CAS No.: 125607-09-2
M. Wt: 708.83
InChI Key: UNSDQHBTBFNAIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Spacer Phosphoramidite 18 is synthesized through a series of chemical reactions involving the coupling of hexaethylene glycol with phosphoramidite groups. The preparation involves the use of anhydrous acetonitrile as a diluent and requires freezer storage at temperatures between -10 to -30°C to maintain stability . The amidite solutions should be prepared 5-10 minutes before use and vortexed to ensure complete dissolution before placing on the synthesizer .

Industrial Production Methods

The industrial production of Spacer Phosphoramidite 18 follows similar synthetic routes but on a larger scale. Automated chemical synthesis of oligonucleotides relies on phosphoramidites as the phosphate precursors. This process involves short reaction times, near-quantitative yields, and does not require purification before being submitted directly to automated oligonucleotide synthesis .

Chemical Reactions Analysis

Types of Reactions

Spacer Phosphoramidite 18 primarily undergoes coupling reactions during oligonucleotide synthesis. These reactions involve the formation of phosphodiester bonds between nucleotides. The compound can also participate in oxidation and deprotection reactions, which are essential steps in the synthesis cycle .

Common Reagents and Conditions

Common reagents used in these reactions include anhydrous acetonitrile, oxidizing agents, and deprotecting agents. The standard synthesizer protocols do not require changes for coupling, cleavage, or deprotection when using Spacer Phosphoramidite 18 .

Major Products Formed

The major products formed from these reactions are oligonucleotides with spacer arms, which can be used for various applications, including the synthesis of Scorpion-type quantitative polymerase chain reaction probes and spacing biotin from the oligonucleotide strand .

Properties

CAS No.

125607-09-2

Molecular Formula

C36H57N2O10P

Molecular Weight

708.83

IUPAC Name

1,1-bis(4-methoxyphenyl)-2,5,8,11,14,17-hexaoxanonadecan-19-yl (2-cyanoethyl) diisopropylphosphoramidite

InChI

InChI=1S/C36H57N2O10P/c1-30(2)38(31(3)4)49(47-17-7-16-37)48-29-27-45-25-23-43-21-19-41-18-20-42-22-24-44-26-28-46-36(32-8-12-34(39-5)13-9-32)33-10-14-35(40-6)15-11-33/h8-15,30-31,36H,7,17-29H2,1-6H3

InChI Key

UNSDQHBTBFNAIG-UHFFFAOYSA-N

SMILES

CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCOCCOCCOC(C(C=C1)=CC=C1OC)C(C=C2)=CC=C2OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hexaethylene glycol phosphoramidite

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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